2,9-Diazaspiro[5.5]undecan-1-one hydrochloride, specifically the derivative 2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU), is a selective antagonist for the orexin 2 receptor (OX2R) [, ]. Orexin receptors, including OX1R and OX2R, are involved in regulating sleep-wake cycles, and antagonists of these receptors show promise as treatments for insomnia and other sleep disorders [, , ]. IPSU is orally bioavailable and can penetrate the blood-brain barrier [, ].
2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU) acts as a selective antagonist of the OX2R receptor [, ]. This means that IPSU binds to the OX2R receptor and blocks the binding of the endogenous ligands, orexins A and B []. By blocking orexin signaling specifically through OX2R, IPSU promotes sleep [, ]. Research suggests that selective antagonism of OX2R may be sufficient for sleep induction [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2